Lycopene-d6: Molecular Weight, Physicochemical Identity, and Bioanalytical Application
Lycopene-d6: Molecular Weight, Physicochemical Identity, and Bioanalytical Application
Topic: The Molecular Weight and Analytical Characterization of Lycopene-d6 Content Type: In-Depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Executive Summary
Lycopene-d6 is a stable isotope-labeled derivative of lycopene (
Core Data Points:
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Molecular Weight: 542.91 g/mol
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Chemical Formula:
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Primary Application: Isotope Dilution Mass Spectrometry (IDMS) for total lycopene quantification.
Chemical Identity & Physicochemical Properties
Molecular Weight Calculation
The mass shift in Lycopene-d6 is achieved by substituting six hydrogen atoms (
| Parameter | Standard Lycopene | Lycopene-d6 |
| Formula | ||
| Monoisotopic Mass | 536.4382 Da | 542.4759 Da |
| Average Molecular Weight | 536.87 g/mol | 542.91 g/mol |
| Mass Shift ( | — | +6.04 Da |
Structural Specificity
The most commercially available form of Lycopene-d6 is 14,19-bis(trideuteriomethyl)lycopene .
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IUPAC Name: (6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,23,27,31-hexamethyl-14,19-bis(trideuteriomethyl)dotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene.
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Labeling Position: The deuterium atoms are located on the two central methyl groups (positions 19 and 19' relative to the center of symmetry). This central labeling is strategic, ensuring the isotopic label is retained during characteristic fragmentation pathways that involve the loss of terminal groups.
Stability & Handling
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Light Sensitivity: Like native lycopene, the d6 analog is highly susceptible to photo-isomerization (trans-to-cis) and photo-oxidation. All handling must occur under yellow light (wavelength >500 nm).
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Thermal Instability: Store neat standards at -80°C . Solutions in organic solvents (e.g., benzene, hexane) should be purged with argon/nitrogen to prevent oxidation.
Analytical Utility: LC-MS/MS Methodology
The primary value of Lycopene-d6 lies in its use as an internal standard for Isotope Dilution Mass Spectrometry (IDMS) . Because it shares nearly identical physicochemical properties (solubility, retention time, extraction efficiency) with native lycopene but possesses a distinct mass, it corrects for:
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Extraction Efficiency: Variations in liquid-liquid extraction recovery.
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Matrix Effects: Ion suppression or enhancement in the MS source.
Mass Spectrometry Transitions (MRM)
Lycopene is typically analyzed using Atmospheric Pressure Chemical Ionization (APCI) in negative mode. The dominant fragmentation pathway involves the loss of a terminal isoprene unit.[1][2][3]
Critical Mechanism: Since the deuterium labels in Lycopene-d6 are located on the central methyl groups (positions 14, 19), the terminal isoprene unit lost during fragmentation is unlabeled . Consequently, the d6-label is retained in the product ion.
| Analyte | Precursor Ion ( | Product Ion ( | Loss |
| Lycopene (Native) | 536.4 | 467.4 | Terminal Isoprene (69 Da) |
| Lycopene-d6 (IS) | 542.5 | 473.5 | Terminal Isoprene (69 Da) |
Note: The precursor ion in APCI negative mode is often the radical anion
Experimental Workflow Diagram
The following diagram illustrates the validated workflow for quantifying lycopene in human plasma using Lycopene-d6.
Caption: Optimized bioanalytical workflow for Lycopene quantification. Note the spiking of Lycopene-d6 occurs prior to extraction to normalize recovery.
Detailed Experimental Protocol
Reagents and Standards
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Stock Solution: Dissolve neat Lycopene-d6 in chloroform or benzene to ~100 µg/mL. Sonicate briefly in the dark.
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Working Solution: Dilute stock in ethanol to ~1 µg/mL immediately prior to use.
Sample Preparation (Plasma)
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Aliquot: Transfer 200 µL of human plasma to an amber microcentrifuge tube.
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IS Addition: Add 20 µL of Lycopene-d6 working solution. Vortex for 10 seconds.
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Protein Precipitation: Add 200 µL of Ethanol to precipitate proteins and release carotenoids from lipoproteins.
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Extraction: Add 1000 µL of Hexane. Vortex vigorously for 5 minutes.
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Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.
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Recovery: Transfer the upper organic layer (hexane) to a fresh tube.
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Drying: Evaporate to dryness under a gentle stream of Nitrogen at room temperature. Do not heat above 35°C to prevent isomerization.
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Reconstitution: Dissolve residue in 100 µL of Mobile Phase (e.g., MeOH/MTBE).
LC-MS/MS Conditions
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Column: C30 Carotenoid Column (e.g., YMC Carotenoid, 3 µm, 2.0 x 100 mm). The C30 stationary phase is critical for resolving geometric isomers (all-trans vs. cis).
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Mobile Phase A: Methanol / MTBE / Water (83:15:2, v/v/v) + 10 mM Ammonium Acetate.
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Mobile Phase B: Methanol / MTBE / Water (8:90:2, v/v/v) + 10 mM Ammonium Acetate.
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Gradient: 0-5 min (10% B), 5-20 min (Linear to 80% B), 20-25 min (Hold 80% B).
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Flow Rate: 0.4 mL/min.
Synthesis and Isotopic Purity
The synthesis of Lycopene-d6 typically follows a C15 + C10 + C15 convergent strategy, utilizing the Wittig-Horner reaction.
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Central Block (C10): A deuterated C10-dialdehyde (2,7-dimethyl-2,4,6-octatrienedial) is synthesized where the methyl groups are fully deuterated (
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Coupling: This central block is reacted with two equivalents of a C15-phosphonate (geranylgeranyl derivative).
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Result: The resulting
skeleton possesses deuterium labels exclusively on the central methyls (positions 14 and 19), ensuring high isotopic integrity (>98% D).
Why Central Labeling Matters: If the deuterium were placed on the terminal rings (positions 1 or 2), the label could be lost during the specific metabolic or fragmentation processes (e.g., cleavage of terminal isoprene), rendering the internal standard useless for those specific transitions.
References
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Santa Cruz Biotechnology. Lycopene-d6 (CAS 502-65-8 unlabeled) Product Data Sheet. Retrieved from
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Toronto Research Chemicals. Lycopene-d6 Product Information & Structure. Retrieved from
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van Breemen, R. B., et al. (2002). "Liquid chromatography/tandem mass spectrometry of carotenoids using atmospheric pressure chemical ionization." Analytical Chemistry, 74(11), 2774-2781. Link
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Lin, C. H., et al. (2003). "Quantitative analysis of lycopene isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 794(2), 243-248. Link
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LGC Standards. Certificate of Analysis: Lycopene-d6. Retrieved from
